An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Thienyl)hydantoin
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Thienyl)hydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-Thienyl)hydantoin, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical estimations based on structurally related compounds with detailed, standardized experimental protocols for its empirical determination.
Physicochemical Properties
The physicochemical profile of an active pharmaceutical ingredient (API) is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the estimated or expected values for key physicochemical parameters of 5-(2-Thienyl)hydantoin.
| Property | Estimated/Expected Value | Notes |
| Molecular Formula | C₇H₆N₂O₂S | - |
| Molecular Weight | 182.20 g/mol | - |
| Melting Point (°C) | ~170 - 190 | Estimated based on similar hydantoin structures. For example, 5,5-dimethylhydantoin has a melting point of 175°C. The actual value requires experimental determination. |
| Aqueous Solubility | Low to Moderate | Hydantoins exhibit a wide range of solubilities. The presence of the thiophene ring may decrease aqueous solubility compared to simpler alkyl-substituted hydantoins. Experimental verification is essential. |
| pKa | 8.5 - 9.5 | The N-H proton in the hydantoin ring is weakly acidic. Studies on 5-substituted hydantoins show pKa values typically fall within this range. |
| LogP (o/w) | 0.5 - 1.5 | The octanol-water partition coefficient is estimated based on related structures. For instance, the calculated LogP for 5-benzylidene-2-thiohydantoin is approximately 1.03. This suggests moderate lipophilicity. |
Experimental Protocols
Detailed and validated experimental procedures are paramount for obtaining reliable physicochemical data. The following sections outline the methodologies for the synthesis and characterization of 5-(2-Thienyl)hydantoin.
Synthesis and Spectral Characterization
A common route for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde (in this case, thiophene-2-carboxaldehyde), potassium cyanide, and ammonium carbonate.
Methodology:
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Reaction Setup: In a sealed pressure vessel, combine thiophene-2-carboxaldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent mixture, typically ethanol and water.
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Heating: Heat the mixture to 80-100°C for 6-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 5-(2-Thienyl)hydantoin.
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Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the pure compound.
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Characterization: The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques:
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¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the presence of the thienyl and hydantoin moieties.
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FT-IR: To identify characteristic functional groups, such as the C=O (amide) and N-H stretches of the hydantoin ring.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Caption: General workflow for the synthesis and characterization of 5-(2-Thienyl)hydantoin.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
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Preparation: Prepare a series of vials containing a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
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Addition of Compound: Add an excess amount of 5-(2-Thienyl)hydantoin to each vial to ensure that a saturated solution is formed.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (UV-Vis Spectrophotometric Method)
This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with ionization state.
Methodology:
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Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.
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Sample Preparation: Prepare a stock solution of 5-(2-Thienyl)hydantoin in a suitable solvent (e.g., DMSO).
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Measurement: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well containing the different pH buffers.
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Spectral Acquisition: Measure the absorbance spectrum (e.g., 230-500 nm) for each well using a UV-Vis plate reader.
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Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation; it corresponds to the pH at the inflection point of the resulting sigmoidal curve.
LogP Determination (Shake-Flask Method)
This method measures the partitioning of a compound between n-octanol and water, providing a measure of its lipophilicity.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water (buffered to pH 7.4) with n-octanol.
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Partitioning: Add a known amount of 5-(2-Thienyl)hydantoin to a vessel containing equal volumes of the pre-saturated n-octanol and water phases.
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Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.
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Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
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Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique like HPLC-UV.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
Hydantoin derivatives are a well-established class of compounds with a broad range of biological activities, including anticonvulsant and anticancer effects. Notably, the hydantoin scaffold is a key structural feature in several non-steroidal androgen receptor (AR) antagonists, such as Enzalutamide. These compounds act as competitive inhibitors of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).
The antagonistic action disrupts multiple steps in the AR signaling cascade:
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Inhibition of Androgen Binding: The compound directly competes with androgens for the ligand-binding domain of the AR.
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Inhibition of Nuclear Translocation: Even if some binding occurs, the antagonist-receptor complex formation is altered, hindering its translocation from the cytoplasm to the nucleus.
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Inhibition of DNA Binding: The antagonist prevents the AR from binding to Androgen Response Elements (AREs) on the DNA, which is a critical step for gene transcription.
This multi-faceted inhibition effectively shuts down the transcription of AR-regulated genes that are crucial for the growth and survival of prostate cancer cells.
Caption: Inhibition of the Androgen Receptor signaling pathway by a hydantoin-based antagonist.
